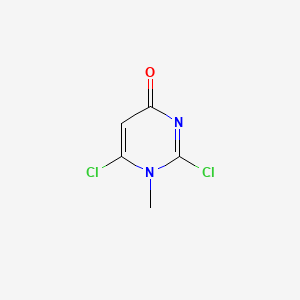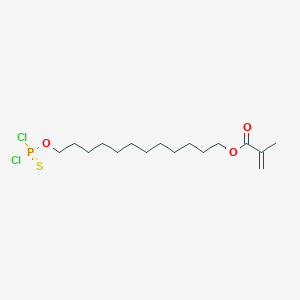
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 1, and a keto group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one typically involves the chlorination of 1-Methylpyrimidin-4(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: 2,6-Diamino-1-Methylpyrimidin-4(1H)-one.
Reduction: 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol.
Oxidation: 2,6-Dichloro-1-Carboxypyrimidin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the keto group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-1-Methylpyrimidin-6(1H)-one
- 2,6-Dichloro-1-Ethylpyrimidin-4(1H)-one
- 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol
Uniqueness
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of chlorine atoms at positions 2 and 6 makes it distinct from other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C5H4Cl2N2O |
|---|---|
Molekulargewicht |
179.00 g/mol |
IUPAC-Name |
2,6-dichloro-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(6)2-4(10)8-5(9)7/h2H,1H3 |
InChI-Schlüssel |
IKSBBKGCOWLUIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=O)N=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)

![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)





![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
